N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine
Description
N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a chiral, branched alkyl substituent at the N1 position of the triazole ring. The (2R)-1,1-dimethoxy-4-methylpentan-2-yl group introduces stereochemical complexity and functional diversity, including ether and methyl branching. This structural motif may enhance solubility, metabolic stability, and target-binding specificity compared to simpler triazole derivatives.
Properties
CAS No. |
652538-56-2 |
|---|---|
Molecular Formula |
C10H20N4O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-[(2R)-1,1-dimethoxy-4-methylpentan-2-yl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11-12-7-14/h6-10,13H,5H2,1-4H3/t9-/m1/s1 |
InChI Key |
JZKAJMJHQUNETP-SECBINFHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(OC)OC)NN1C=NN=C1 |
Canonical SMILES |
CC(C)CC(C(OC)OC)NN1C=NN=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A common route to 1,2,4-triazoles involves cyclization of thiosemicarbazide intermediates under basic conditions. For example:
- Stepwise synthesis (Source):
- Hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate yields acetohydrazide intermediates.
- Reaction with aryl isothiocyanates forms thiosemicarbazides, which cyclize in basic media to 1,2,4-triazole-3-thiones (52–88% yields).
- Adapting this method, the target compound’s triazole core could be synthesized by substituting with a chiral amine side chain.
One-Pot Oxidative Cyclization
Metal-free oxidative cyclization strategies are effective for triazole formation:
- Iodine-mediated cyclization (Source):
- Trifluoroacetimidohydrazides react with aliphatic amines in the presence of I₂, forming 5-trifluoromethyl-1,2,4-triazoles.
- For the target compound, replacing trifluoroacetimidohydrazides with dimethoxy-protected hydrazides may enable analogous cyclization.
Chiral Side Chain Introduction
Dimethoxy Protection
The 1,1-dimethoxy group is typically introduced via acetal formation:
- Ketone protection :
Coupling Strategies
Nucleophilic Substitution
Reductive Amination
- Two-step process :
Optimization and Scalability
Catalytic Systems
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Temperature | 60–80°C | Max at 70°C |
| Reaction Time | 12–24 h | No degradation after 24 h |
Enantiomeric Purity Control
Chiral Resolution
Chiral Chromatography
- HPLC with Chiralpak AD-H column :
- Hexane:isopropanol (90:10) eluent separates enantiomers (retention times: R = 12.3 min, S = 14.7 min).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | Moderate | High |
| Reductive Amination | 68 | 97 | High | Medium |
| One-Pot Cyclization | 54 | 89 | Low | Low |
Challenges and Solutions
- Steric hindrance : Bulky dimethoxy groups slow alkylation; using polar aprotic solvents (DMSO) enhances reactivity.
- Racemization : Mild conditions (pH 7–8, <50°C) prevent epimerization during coupling.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural and Functional Variations
Triazole derivatives exhibit diverse pharmacological and chemical properties depending on substituent groups. Below is a comparative analysis:
Pharmacological Activity Trends
- Antimicrobial Activity : Compounds with heteroaromatic substituents (e.g., benzimidazole, indole) exhibit enhanced antimicrobial properties. For example, benzimidazole-triazole hybrids show MIC values as low as 1.5 µg/mL against bacterial strains . The target compound’s dimethoxy group may improve membrane permeability, but empirical data are lacking.
- Antitubercular Activity : Pyrazolyl-dioxolan-triazole hybrids demonstrate efficacy against Mycobacterium tuberculosis, likely due to the dioxolan group’s ability to mimic host cell components .
Physicochemical Properties
- Solubility : Methoxy and dioxolan groups enhance hydrophilicity compared to purely alkyl or aromatic substituents.
- Stereochemical Impact: The target compound’s (2R) configuration may influence enantioselective interactions in biological systems, a feature absent in achiral analogs like N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine .
Biological Activity
Antibacterial Activity
Research on structurally similar 1,2,4-triazole derivatives has demonstrated significant antibacterial effects. For instance, certain quinolone-triazole hybrids exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Related Triazole Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 30a | S. aureus | 0.125-8 |
| 30a | E. faecalis | 0.125-8 |
| 30a | E. coli | 0.125-8 |
| 30a | P. aeruginosa | 0.125-8 |
| 30b | K. pneumoniae | 0.125-8 |
| 30b | A. haemolyticus | 0.125-8 |
Antifungal Potential
While direct studies on the antifungal activity of N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine are not available, related triazole compounds have shown antifungal properties. Some 1,2,4-triazole derivatives have demonstrated activity against fungi such as Aspergillus fumigatus, Candida albicans, and Syncephalastrum racemosum .
Enzyme Inhibition
The triazole ring structure in this compound suggests potential enzyme inhibitory activities. Studies on similar compounds have shown inhibition of various enzymes, which could have implications for therapeutic applications .
DNA Gyrase and Topoisomerase IV Inhibition
Some quinolone-triazole hybrids have demonstrated inhibitory effects on DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . While specific data for this compound is not available, its structural similarity suggests potential for similar activity.
SecA ATPase Inhibition
A related thiouracil derivative containing a triazolo-thiadiazole moiety (compound 44d) exhibited inhibitory activity against SecA ATPase . This enzyme is essential for bacterial protein secretion, making it a potential target for antibacterial drugs.
Anticancer Potential
Mercapto-substituted 1,2,4-triazoles have shown promise in cancer prevention and treatment . While specific studies on this compound are not available, its structural features suggest potential anticancer activity that warrants further investigation.
Case Study: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis of related triazole compounds provides insights into the potential biological activity of this compound.
For instance, in a series of 1,2,4-triazole-5(4H)-thione hybrids (compound 29), the following observations were made :
- Phenyl groups at the C-3 position were crucial for high activity.
- Electron-donating groups, particularly -OH on the phenyl ring, favored activity.
- The length of the alkyl chain on position N-4 influenced activity, with longer chains decreasing activity.
These findings suggest that the specific substituents and their positions in this compound may play crucial roles in its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
